N-(4-tert-butyl-3-cyanofuran-2-yl)-2-phenylacetamide
Description
N-(4-tert-butyl-3-cyanofuran-2-yl)-2-phenylacetamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a tert-butyl group and a cyano group, along with a phenylacetamide moiety
Properties
IUPAC Name |
N-(4-tert-butyl-3-cyanofuran-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-17(2,3)14-11-21-16(13(14)10-18)19-15(20)9-12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLCPZVYXSLXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=C1C#N)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-3-cyanofuran-2-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The tert-butyl and cyano groups are introduced via electrophilic substitution reactions. This can be achieved using tert-butyl chloride and cyanogen bromide in the presence of a catalyst.
Amidation Reaction: The final step involves the reaction of the substituted furan with phenylacetyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-3-cyanofuran-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Substituted products where the cyano group is replaced by other functional groups.
Scientific Research Applications
N-(4-tert-butyl-3-cyanofuran-2-yl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-3-cyanofuran-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-3-cyanofuran-2-yl)-2-phenylacetamide: can be compared with other furan derivatives such as:
Uniqueness
- The presence of the tert-butyl and cyano groups in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
